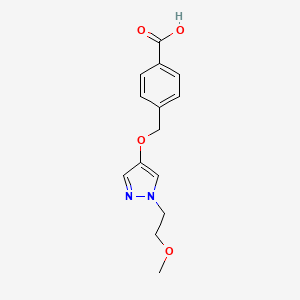
4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)benzoic acid is a complex organic compound. It belongs to the class of benzoic acids, characterized by the substitution of various functional groups on the benzene ring. This compound's structure features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, connected via a methylene bridge to a benzoic acid moiety. The addition of a methoxyethyl group further enhances its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)benzoic acid typically involves a multi-step process:
Formation of the pyrazole ring: : The initial step involves synthesizing the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.
Attachment of the methoxyethyl group: : The methoxyethyl group is introduced by reacting the pyrazole intermediate with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, facilitating the formation of an ether linkage.
Formation of the benzoic acid moiety: : This step involves a Friedel-Crafts acylation reaction where the pyrazole intermediate is treated with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final coupling reaction: : The methylene bridge connecting the pyrazole ring to the benzoic acid is formed by reacting the previous product with formaldehyde under basic conditions, completing the synthesis of the target compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure efficiency and yield. The purification process typically involves recrystallization and chromatography techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : Reduction of the compound can target the nitrogens in the pyrazole ring, potentially leading to the opening of the ring structure or formation of hydrazine derivatives.
Substitution: : Electrophilic substitution reactions are common, particularly on the benzene ring, where halogenation, nitration, or sulfonation can occur.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidative processes.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: : Aluminum chloride for Friedel-Crafts reactions, sulfuric acid for ether formation.
Major Products
The major products depend on the specific reactions involved:
Oxidation: : Carboxylic acids, aldehydes.
Reduction: : Hydrazine derivatives.
Substitution: : Halogenated benzoic acids, nitro compounds.
Wissenschaftliche Forschungsanwendungen
4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)benzoic acid has several applications:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: : Potentially used as a probe in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its potential as an anti-inflammatory or anti-cancer agent due to the pyrazole moiety, which is a common pharmacophore in drug design.
Industry: : Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The compound's mechanism of action involves interacting with specific molecular targets. The benzoic acid moiety can facilitate binding to active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic amino acid residues, disrupting normal enzymatic activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparing 4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)benzoic acid to other compounds highlights its uniqueness:
4-((1H-Pyrazol-4-yl)oxy)methyl)benzoic acid: : Lacks the methoxyethyl group, potentially altering its bioavailability and interaction with molecular targets.
4-(1-((Ethyl)oxy)methyl)benzoic acid: : The substitution of the ethyl group may result in different pharmacokinetic properties.
2-Methoxybenzoic acid: : Missing the pyrazole ring, which is essential for the compound's specific biological activity.
List of Similar Compounds
4-((1H-Pyrazol-4-yl)oxy)methyl)benzoic acid.
4-(1-((Ethyl)oxy)methyl)benzoic acid.
2-Methoxybenzoic acid.
This detailed analysis covers the essential aspects of the compound this compound, from its synthesis to its scientific applications and comparative uniqueness.
Eigenschaften
IUPAC Name |
4-[[1-(2-methoxyethyl)pyrazol-4-yl]oxymethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-7-6-16-9-13(8-15-16)20-10-11-2-4-12(5-3-11)14(17)18/h2-5,8-9H,6-7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMKQZGSHDLWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
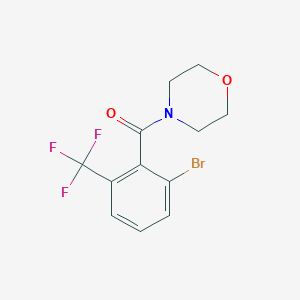
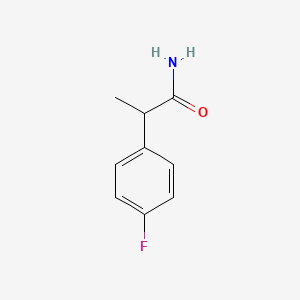
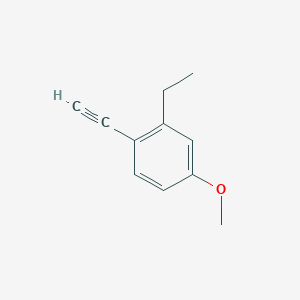
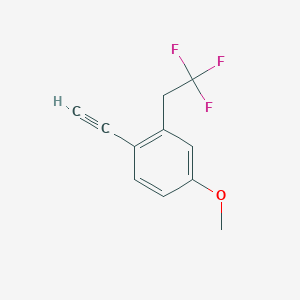
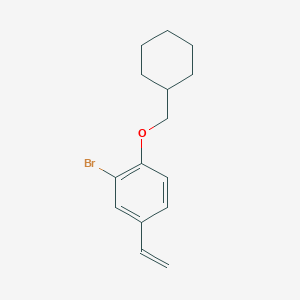
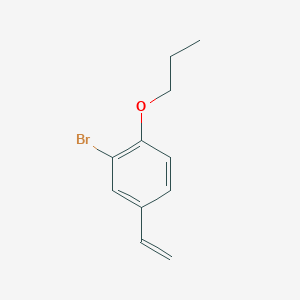
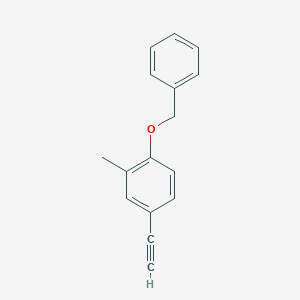
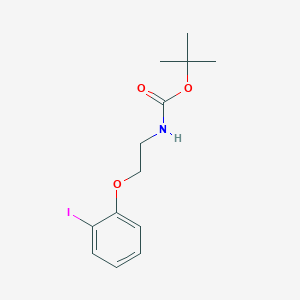
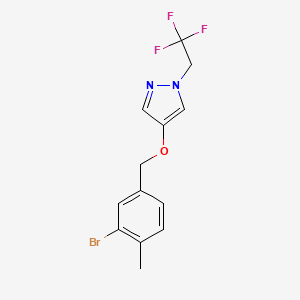
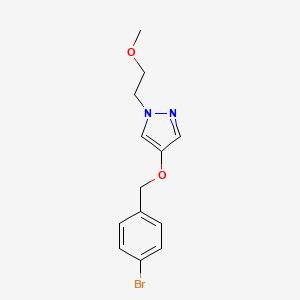
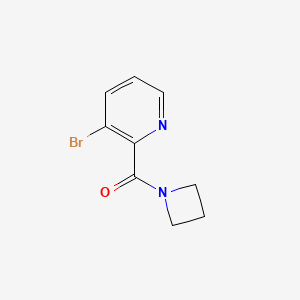
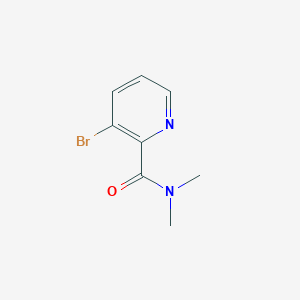
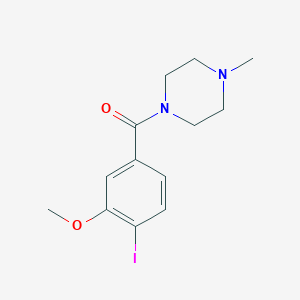
![2,5-Dioxopyrrolidin-1-yl 2,2-difluorobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B8174054.png)
